(2S,6R)-Tricyclo[5.2.1.02,6]decan-3-one
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Overview
Description
(2S,6R)-Tricyclo[52102,6]decan-3-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-Tricyclo[5.2.1.02,6]decan-3-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by a series of cyclization and oxidation steps. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, utilizing high-pressure reactors to increase yield. The subsequent steps, including cyclization and oxidation, are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions
(2S,6R)-Tricyclo[5.2.1.02,6]decan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (2S,6R)-Tricyclo[521
Scientific Research Applications
(2S,6R)-Tricyclo[5.2.1.02,6]decan-3-one has numerous applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and stereochemistry.
Biology: Its derivatives are investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its rigid structure that can enhance drug-receptor interactions.
Industry: The compound is used in the synthesis of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of (2S,6R)-Tricyclo[5.2.1.02,6]decan-3-one involves its interaction with specific molecular targets, often through its rigid tricyclic structure. This interaction can influence various biochemical pathways, depending on the functional groups present on the molecule. The exact pathways and targets are subjects of ongoing research, particularly in the context of its biological and medicinal applications.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[5.2.1.02,6]decan-3-one: A similar compound without the specific stereochemistry.
Bicyclo[2.2.1]heptan-2-one: Another rigid bicyclic compound with different reactivity.
Adamantanone: A tricyclic compound with a different ring structure.
Uniqueness
(2S,6R)-Tricyclo[5.2.1.02,6]decan-3-one is unique due to its specific stereochemistry and rigid tricyclic framework, which confer distinct chemical and physical properties. These features make it particularly valuable in research and industrial applications, where precise control over molecular interactions is crucial.
Properties
IUPAC Name |
(2S,6R)-tricyclo[5.2.1.02,6]decan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h6-8,10H,1-5H2/t6?,7?,8-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSNSBFZDXDTFS-VUMZSGCYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@@H]2[C@H]1C3CCC2C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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